8-Methyl-9H-purine

Description

The exact mass of the compound 8-Methyl-9H-purine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Methyl-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

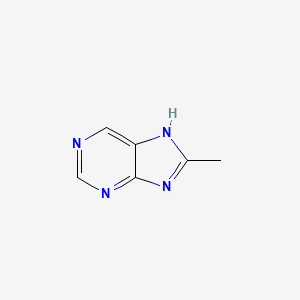

IUPAC Name |

8-methyl-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQYFLWZKIMYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281731 |

Source

|

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934-33-8 |

Source

|

| Record name | 8-Methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name for 8-Methyl-9H-purine

An In-depth Technical Guide to 8-Methyl-9H-purine: Synthesis, Characterization, and Therapeutic Applications

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-9H-purine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We delve into the fundamental aspects of its nomenclature, tautomerism, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the condensation of a substituted pyrimidine precursor is presented, emphasizing the causal reasoning behind key experimental choices. Furthermore, this guide outlines a rigorous, self-validating workflow for the analytical characterization and quality control of 8-Methyl-9H-purine, employing techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography. The document culminates in an exploration of the compound's role as a privileged scaffold in modern drug discovery, substantiated by case studies on its derivatives as potent inhibitors of critical signaling pathways, including mTOR in oncology and DPP-4 in metabolic diseases. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis and application of purine analogs.

Introduction to the Purine Scaffold

Purines are heterocyclic aromatic organic compounds composed of a pyrimidine ring fused to an imidazole ring.[1][2] This core structure is the foundation for adenine and guanine, two of the fundamental nucleobases in DNA and RNA, making it a cornerstone of all life.[3] In medicinal chemistry, the purine ring is considered a "privileged scaffold" due to its ability to interact with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[4][5]

The versatility of the purine system allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse pharmacological activities.[6] Modifications at the C8 position, in particular, have been shown to modulate the biological activity of purine analogs significantly. 8-Methyl-9H-purine serves as a foundational building block for more complex molecules, and understanding its synthesis and properties is crucial for the rational design of novel therapeutics. This guide aims to provide a detailed technical framework for the synthesis, purification, characterization, and biological application of 8-Methyl-9H-purine and its derivatives.

Nomenclature and Physicochemical Properties

IUPAC Name and Tautomerism

The systematic name for the purine ring system dictates a specific numbering convention, starting from the nitrogen at position 1 of the six-membered ring and proceeding counterclockwise, then continuing clockwise into the five-membered imidazole ring.[1][7]

The compound "8-Methyl-9H-purine" specifies a methyl group at the C8 position and an indicated hydrogen atom ('H') on the nitrogen at the N9 position. It is critical to recognize that purine bases exhibit annular tautomerism, where the proton on the imidazole ring can reside on either N7 or N9. While the 9H tautomer is often predominant, the 7H tautomer (8-methyl-7H-purine) also exists in equilibrium.[8][9] The specific tautomeric form can influence receptor binding and solubility, making its consideration vital in drug design. For the purpose of this guide, we will focus on the 8-Methyl-9H-purine tautomer as specified.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Purine - Wikipedia [en.wikipedia.org]

- 3. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 4. nbinno.com [nbinno.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. glenresearch.com [glenresearch.com]

- 8. 8-Methyl-9H-purine | C6H6N4 | CID 229270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

8-Methyl-9H-purine molecular formula and weight

An In-Depth Technical Guide to 8-Methyl-9H-purine: Properties, Analysis, and Synthetic Considerations

Executive Summary

8-Methyl-9H-purine is a substituted heterocyclic aromatic compound belonging to the purine family. As derivatives of the core purine structure, which forms the backbone of the nucleobases adenine and guanine, these molecules are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physicochemical properties of 8-Methyl-9H-purine, outlines a detailed workflow for its analytical characterization, discusses general synthetic strategies, and explores its relevance as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals requiring a technical understanding of this fundamental building block.

The Purine Scaffold: A Cornerstone of Biology and Medicine

The purine ring system is one of the most important heterocyclic structures in nature. It is the core component of the nucleobases adenine and guanine, which are fundamental to the structure of DNA and RNA.[1] Beyond genetics, purine derivatives play crucial roles in cellular signaling (e.g., cyclic AMP), energy metabolism (e.g., ATP), and as coenzymes. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties. Consequently, the synthesis and modification of purine analogues, such as 8-Methyl-9H-purine, are central to the discovery of new therapeutic agents targeting a wide array of diseases.[2][3][4]

Physicochemical Properties of 8-Methyl-9H-purine

The fundamental identity of a chemical compound is defined by its molecular formula and weight, which dictate its stoichiometric and mass-based behavior in chemical reactions and analytical procedures. 8-Methyl-9H-purine is characterized by the following properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | [5][6] |

| Molecular Weight | 134.14 g/mol | [5][6][7][8] |

| Monoisotopic Mass | 134.059246208 Da | [5] |

| IUPAC Name | 8-methyl-7H-purine | [5] |

| CAS Number | 934-33-8 | [5][6] |

| XLogP3 | 0.5 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

These computed descriptors, sourced from the PubChem database, provide an initial in-silico profile of the molecule's potential behavior in various chemical environments.[5]

Synthetic Strategy for the 8-Substituted Purine Core

The construction of the purine bicyclic system is a foundational process in organic synthesis. One of the most common and effective methods involves the condensation of a suitably substituted pyrimidine precursor with a reagent that provides the remaining carbon and nitrogen atoms to form the imidazole ring.

A general and robust approach for synthesizing 8-substituted purines involves the reaction of a triaminopyrimidine with a carboxylic acid or its derivative.[9] For 8-Methyl-9H-purine, this would conceptually involve the condensation of 4,5,6-triaminopyrimidine with an acetic acid equivalent. The reaction is typically heated in the presence of a condensing agent, such as phosphorus oxychloride or polyphosphoric acid, or under microwave irradiation to facilitate cyclization and dehydration.[9]

Caption: Generalized synthesis of the 8-Methyl-9H-purine core.

Experimental Protocol: Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of a synthesized batch of 8-Methyl-9H-purine, a multi-step analytical workflow is essential. This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for verification of molecular weight and purity, followed by Nuclear Magnetic Resonance (NMR) for structural confirmation.

Objective

To unequivocally confirm the chemical identity and assess the purity of a sample purported to be 8-Methyl-9H-purine.

Workflow Diagram

Caption: Self-validating analytical workflow for 8-Methyl-9H-purine.

Step-by-Step Methodology

Step 1: Purity and Molecular Weight Verification by GC-MS

-

Causality: GC-MS is chosen for its ability to separate volatile impurities from the main compound (GC) and provide its exact molecular weight (MS). This is the first and most crucial validation step.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in HPLC-grade methanol.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes. This program ensures the elution of the compound without thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electron Impact (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

-

-

Self-Validation Check:

-

The primary peak in the chromatogram should correspond to the target compound.

-

The mass spectrum for this peak must show a molecular ion (M⁺) peak at m/z = 134 , consistent with the molecular weight of 8-Methyl-9H-purine.[5]

-

Purity can be estimated by the area percentage of the primary peak relative to all other peaks in the chromatogram.

-

Step 2: Structural Confirmation by NMR Spectroscopy

-

Causality: While MS confirms the molecular weight, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, confirming the specific isomeric structure. The availability of reference spectra allows for direct comparison.[5]

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H (Proton) and ¹³C (Carbon-13) NMR spectra on a 400 MHz or higher spectrometer.

-

-

Self-Validation Check:

-

¹H NMR: The spectrum should show distinct signals corresponding to the purine ring protons (at C2 and C6), the N-H proton, and a singlet for the C8-methyl group protons. The integration of these signals should match the number of protons (e.g., a 3H singlet for the methyl group).

-

¹³C NMR: The spectrum should show six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts should be compared against reference data from databases like PubChem to confirm the substitution pattern.[5]

-

Applications in Research and Drug Development

8-Methyl-9H-purine serves as a valuable starting material or fragment in the synthesis of more complex, biologically active molecules. The 8-position of the purine ring is a common site for modification to explore structure-activity relationships (SAR).

-

As a Scaffold for Kinase Inhibitors: The purine core mimics the structure of ATP, making it an ideal scaffold for designing kinase inhibitors. Derivatives of 9-methyl-9H-purine have been investigated as potent inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is a key target in cancer therapy.[3]

-

Inhibitors of Metabolic Enzymes: Modified 8-methylpurines have been synthesized and evaluated as inhibitors of enzymes involved in metabolic diseases. For instance, 8-arylmethyl-9H-purin-6-amine derivatives have shown promise as novel DPP-4 inhibitors for the treatment of type 2 diabetes.[9]

-

Antiviral Agents: The purine scaffold is central to many antiviral nucleoside analogues. Research into 8-substituted purines has yielded compounds with activity against viruses such as rhinovirus.[4]

The utility of 8-Methyl-9H-purine lies in its ability to present a methyl group at a key vector for further chemical elaboration, allowing chemists to systematically probe the binding pockets of enzymes and receptors.

Conclusion

8-Methyl-9H-purine, defined by its molecular formula C₆H₆N₄ and molecular weight of 134.14 g/mol , is more than a simple chemical entity.[5][6][7][8] It represents a fundamental building block rooted in the chemistry of life itself. A robust understanding of its physicochemical properties, coupled with validated analytical workflows for its characterization, is essential for its effective use in research. Its role as a versatile scaffold continues to facilitate the development of novel and potent therapeutic agents, underscoring the enduring importance of the purine core in modern drug discovery.

References

-

8-Methyl-9H-purine | C6H6N4 | CID 229270 - PubChem. National Center for Biotechnology Information. [Link]

-

8-METHYL-9H-PURINE - precisionFDA. precisionFDA. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]

-

Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. National Center for Biotechnology Information. [Link]

-

Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. National Center for Biotechnology Information. [Link]

-

Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. [Link]

-

Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed. [Link]

-

Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. PubMed. [Link]

-

Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed Central. [Link]

-

9-Methyl-9H-purine-8-carboxylic acid | C7H6N4O2 | CID 89474933 - PubChem. National Center for Biotechnology Information. [Link]

-

6-(2-furyl)-9-methyl-9H-purine - ChemSynthesis. ChemSynthesis. [Link]

-

Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

-

Purine metabolism - Wikipedia. Wikipedia. [Link]

Sources

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 8-Methyl-9H-purine | C6H6N4 | CID 229270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 934-33-8 | 8-Methyl-9H-purine - Synblock [synblock.com]

- 7. GSRS [precision.fda.gov]

- 8. 934-33-8|8-Methyl-9H-purine|BLD Pharm [bldpharm.com]

- 9. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Purine Enigma: From Ancient Remedies to Modern Medicine

An In-depth Technical Guide on the Discovery and History of Purine Derivatives

Abstract

Purine derivatives, a class of nitrogen-containing heterocyclic compounds, are fundamental to all life, forming the building blocks of nucleic acids and serving as critical signaling molecules and energy carriers.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of these vital compounds. We trace the journey from the initial isolation of uric acid from kidney stones in the 18th century to the groundbreaking structural elucidation of the purine core by Emil Fischer.[1][3] The guide delves into the evolution of synthetic methodologies, highlighting the pivotal Traube purine synthesis, and examines the expanding understanding of the diverse biological roles of purines.[4][5] Furthermore, we explore the profound impact of purine derivatives on drug discovery and development, showcasing their application as anticancer, antiviral, and anti-inflammatory agents, among others.[6][7] This whitepaper is designed for researchers, scientists, and drug development professionals, offering a detailed narrative grounded in scientific integrity and supported by authoritative references.

Introduction: The Dawn of Purine Chemistry

The story of purine chemistry begins not in a sophisticated laboratory, but with the study of biological concretions. In 1776, the Swedish chemist Carl Wilhelm Scheele made the first crucial step by isolating a previously unknown substance from kidney stones, which he named "uric acid."[1][8] This discovery marked the initial entry point into a vast and complex family of related molecules. Over four decades later, in 1817, another key derivative, xanthine, was also obtained from urinary calculi.[3] These early discoveries, though focused on metabolic byproducts, laid the essential groundwork for future investigations. The name "purine" itself, a portmanteau of "pure urine," was later coined by the German chemist Emil Fischer in 1884, reflecting the origins of these initial discoveries.[1][2]

Further isolations from natural sources expanded the known members of this chemical family. Guanine was identified in guano, the accumulated excrement of birds and bats, while caffeine was found in tea and coffee.[3][9] The realization that these seemingly disparate compounds were structurally related began to emerge towards the end of the 19th century. In 1891, the identification of adenine and guanine as products of the chemical breakdown of nucleic acids revealed the fundamental biological importance of this class of molecules.[3] It became clear that purines were not merely waste products but were central to the machinery of life itself.

The Structural Elucidation of the Purine Core: The Work of Emil Fischer

The late 19th and early 20th centuries were a golden age for organic chemistry, and at the forefront of this revolution was Emil Fischer. His systematic and brilliant work on purines transformed the field from a collection of isolated discoveries into a coherent chemical family. Between 1882 and 1906, Fischer demonstrated that uric acid, xanthine, caffeine, adenine, and guanine were all interconnected.[10] He showed that these substances could be chemically derived from one another, suggesting they all shared a common fundamental structure.[11]

Fischer proposed that this core structure was a bicyclic nitrogenous system, which he named "purine" in 1884.[10][11] His hypothesis was not merely theoretical; he set out to prove it through rigorous chemical synthesis. In 1898, Fischer successfully synthesized purine itself for the first time, confirming his structural hypothesis.[1][10] The starting material for this landmark synthesis was uric acid.[1] This achievement was the culmination of years of painstaking work involving the synthesis and characterization of over 130 purine derivatives.[12] Fischer's monumental contributions to the understanding of purines and sugars earned him the Nobel Prize in Chemistry in 1902.[2][12]

Caption: The fundamental bicyclic structure of the purine core.

Synthesis of Purine Derivatives: The Traube Synthesis

Following the structural elucidation of the purine core, the development of synthetic methods to create a variety of purine derivatives became a major focus for organic chemists. Among the most significant and enduring of these methods is the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[13] This versatile reaction provides a straightforward route to a wide range of purine derivatives from appropriately substituted pyrimidines.[5][13]

The general principle of the Traube synthesis involves the construction of the imidazole ring onto a pre-existing pyrimidine ring.[14] The process typically begins with a 4,5-diaminopyrimidine.[15] This key intermediate is then reacted with a source for the final carbon atom of the imidazole ring, often formic acid or one of its derivatives, followed by cyclodehydration to yield the purine.[13][15]

Experimental Protocol: A Generalized Traube Purine Synthesis

Objective: To synthesize a purine derivative from a 4,5-diaminopyrimidine precursor.

Materials:

-

4,5-Diaminopyrimidine derivative

-

Formic acid (or other one-carbon source like formamide or a trialkyl orthoformate)

-

Condensing agent (optional, e.g., polyphosphoric acid)

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

Formylation: The 4,5-diaminopyrimidine is heated with an excess of formic acid. This step results in the formylation of the 5-amino group.[15]

-

Cyclization: The resulting 5-formamido-4-aminopyrimidine is then heated, often at a higher temperature or in the presence of a condensing agent, to effect cyclodehydration.[15] This ring-closure step forms the imidazole portion of the purine ring system.

-

Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude purine derivative is then purified by recrystallization or chromatography.

Causality Behind Experimental Choices: The choice of the one-carbon source and reaction conditions can be tailored to influence the final product. For example, using different orthoesters can introduce various substituents at the 8-position of the purine ring. The use of a condensing agent in the cyclization step helps to drive the reaction towards the desired product by removing water.

Caption: Simplified overview of purinergic signaling pathways.

Purine Derivatives in Drug Discovery and Development

The diverse biological roles of purines make them an incredibly rich source of inspiration for drug discovery. [6][16]By designing molecules that mimic or block the actions of natural purines, medicinal chemists have developed a wide range of therapeutic agents. [17][18]Purine analogs have found applications as anticancer, antiviral, anti-inflammatory, and immunosuppressive drugs. [6][7] Anticancer Agents: Many purine-based drugs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. [18]For example, 6-mercaptopurine and its prodrug azathioprine are used in the treatment of leukemia and autoimmune diseases.

Antiviral Agents: Acyclovir, a guanosine analog, is a highly effective treatment for herpes simplex virus infections. It is selectively activated by a viral enzyme and then acts to inhibit viral DNA replication. Similarly, several purine nucleoside analogs are key components of antiretroviral therapies for HIV.

Xanthine Oxidase Inhibitors: Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in the joints. [19]Allopurinol and febuxostat are purine-like molecules that inhibit xanthine oxidase, the enzyme responsible for the final steps in uric acid production, thereby lowering uric acid levels in the blood. [19][20] Methylxanthines: As mentioned earlier, caffeine and theophylline are widely used for their stimulant and bronchodilator effects, respectively. [21][22]Their primary mechanism of action is the antagonism of adenosine receptors. [23][24]

Table 1: Selected Purine Derivatives in Clinical Use

| Drug Name | Chemical Class | Mechanism of Action | Therapeutic Use |

| Acyclovir | Guanosine Analog | Inhibits viral DNA polymerase | Antiviral (Herpes) |

| Allopurinol | Hypoxanthine Analog | Inhibits xanthine oxidase | Anti-gout |

| Azathioprine | Purine Antimetabolite | Inhibits purine synthesis | Immunosuppressant, Anticancer |

| Caffeine | Methylxanthine | Adenosine receptor antagonist | CNS Stimulant |

| Cladribine | Adenosine Analog | Induces apoptosis in lymphocytes | Anticancer, Multiple Sclerosis |

| Theophylline | Methylxanthine | Adenosine receptor antagonist, PDE inhibitor | Bronchodilator (Asthma, COPD) |

Conclusion and Future Perspectives

The journey of purine derivatives from their initial discovery in biological waste products to their central role in modern medicine is a testament to the power of chemical and biological research. The foundational work of early chemists like Scheele and the monumental achievements of Emil Fischer laid the groundwork for our current understanding of these vital molecules. The development of synthetic methods, such as the Traube synthesis, has enabled the creation of a vast array of purine analogs with diverse pharmacological properties.

Today, purine-based drugs are indispensable in the treatment of cancer, viral infections, gout, and respiratory diseases. [6][25]The field continues to evolve, with ongoing research focused on developing more selective and potent purine derivatives that target specific enzymes and receptors. [17]The intricate roles of purinergic signaling in a wide range of physiological and pathological processes, from neurotransmission to inflammation and cancer, suggest that the therapeutic potential of purine derivatives is far from exhausted. [26][27]As our understanding of the complex biology of purines deepens, we can anticipate the discovery and development of new generations of purine-based therapies that will further improve human health.

References

- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.

- Synthesis and Medicinal Uses of Purine. Pharmaguideline.

- Emil Fischer. Encyclopedia.com.

- Purine derivatives as potent anticancer agents: a comprehensive review. Taylor & Francis Online.

- The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. Pharmaffiliates.

- Methylxanthines (caffeine, theophylline). EMCrit Project.

- Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review. ResearchGate.

- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Bentham Science.

- The Role of Purine Derivatives in Drug Discovery and Development. Pharmaffiliates.

- Purine. Wikipedia.

- From purines to purinergic signalling: molecular functions and human diseases. Signal Transduction and Targeted Therapy.

- Pharmacology of Caffeine. National Center for Biotechnology Information.

- Traube Purine Synthesis. Scribd.

- Emil Fischer. Britannica.

- Purines and Pyrimidines. Science Notes and Projects.

- purine. Britannica.

- Emil Fischer – Biographical. NobelPrize.org.

- TRAUBE PURINE SYNTHESIS.pptx. SlideShare.

- Traube purine synthesis. Chemistry Online.

- General pathway of Traube's method for purine synthesis. ResearchGate.

- The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI.

- Structure–activity features of purines and their receptors: implications in cell physiopathology. National Center for Biotechnology Information.

- On the mechanism of action of theophylline and caffeine. PubMed.

- Pathophysiological Role of Purines and Pyrimidines in Neurodevelopment: Unveiling New Pharmacological Approaches to Congenital Brain Diseases. Frontiers.

- Emil Fischer. Science History Institute.

- Uric acid. Wikipedia.

- Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie.

- Portal:Chemistry/Selected biography/7. Wikipedia.

- Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. ACS Publications.

- The Effects of Caffeine and Theophylline on Diaphragm Contractility. American Journal of Respiratory and Critical Care Medicine.

- Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. PubMed.

- Caffeine. Wikipedia.

- Biochemistry, Xanthine Oxidase. National Center for Biotechnology Information.

Sources

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. sciencenotes.org [sciencenotes.org]

- 3. Purine | Nucleobase, Nucleoside & DNA | Britannica [britannica.com]

- 4. Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 5. scribd.com [scribd.com]

- 6. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Uric acid - Wikipedia [en.wikipedia.org]

- 9. Emil Fischer | Science History Institute [sciencehistory.org]

- 10. nobelprize.org [nobelprize.org]

- 11. Portal:Chemistry/Selected biography/7 - Wikipedia [en.wikipedia.org]

- 12. encyclopedia.com [encyclopedia.com]

- 13. chemistry-online.com [chemistry-online.com]

- 14. researchgate.net [researchgate.net]

- 15. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 16. nbinno.com [nbinno.com]

- 17. tandfonline.com [tandfonline.com]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Methylxanthines (caffeine, theophylline) - EMCrit Project [emcrit.org]

- 22. atsjournals.org [atsjournals.org]

- 23. On the mechanism of action of theophylline and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Caffeine - Wikipedia [en.wikipedia.org]

- 25. Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 8-Methyl-9H-Purine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Purine analogs have long been a cornerstone of medicinal chemistry, yielding a multitude of clinically significant therapeutics.[1] Within this privileged scaffold, strategic modifications can profoundly influence biological activity, and the introduction of a methyl group at the 8-position of the 9H-purine core is emerging as a key strategy in the development of novel drug candidates. This technical guide provides an in-depth exploration of the diverse biological activities of 8-Methyl-9H-purine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their burgeoning roles as kinase inhibitors, anticancer agents, and modulators of other critical biological pathways, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses.

Introduction: The Significance of the 8-Methyl-9H-Purine Scaffold

The purine ring system, a fusion of pyrimidine and imidazole rings, is fundamental to all life, forming the backbone of nucleic acids and cellular energy carriers.[2] This inherent biological relevance makes purine derivatives ideal candidates for interacting with a wide array of biological targets.[3] The substitution at the 8-position of the purine core, in particular, offers a vector for modulating the electronic and steric properties of the molecule, thereby fine-tuning its interaction with target proteins. The seemingly simple addition of a methyl group at this position can lead to significant enhancements in potency, selectivity, and pharmacokinetic properties. This guide will illuminate the diverse therapeutic avenues being explored for 8-methyl-9H-purine derivatives and provide practical insights for their continued development.

Anticancer Activities: Targeting the Machinery of Malignancy

The antiproliferative properties of purine derivatives have been extensively documented, and 8-methylated analogs are proving to be particularly promising in this domain.[4][5] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of cancer.[1] Several 8-methyl-9H-purine derivatives have demonstrated potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR.[6][7]

In-depth Look: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are essential for the orderly progression of the cell cycle. Their aberrant activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Certain 8-substituted purine derivatives have shown significant promise as CDK inhibitors.[6] For instance, a study on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives revealed that specific substitutions at the 8-position could modulate CDK2 inhibitory activity.[6]

The following diagram illustrates the general mechanism of CDK inhibition, leading to cell cycle arrest.

Caption: Inhibition of Cyclin-CDK complexes by 8-Methyl-9H-purine derivatives.

In-depth Look: Targeting mTOR Kinase

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival.[8] A series of novel 9-methyl-9H-purine derivatives were designed and synthesized as potent mTOR inhibitors. The lead compound from this series, 15i , demonstrated nanomolar to low micromolar IC50 values against various cancer cell lines and induced cell cycle arrest at the G0/G1 phase.[8] Mechanistically, this compound was found to suppress the phosphorylation of downstream effectors of mTOR, such as AKT and P70S6 kinase.[8]

Induction of Apoptosis

Beyond cell cycle arrest, several 9H-purine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10] For example, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine demonstrated a potent ability to increase the percentage of apoptotic cells in the MCF-7 human breast cancer cell line.[10] This apoptotic induction was associated with the phosphorylation of eIF2α, a key regulator of protein synthesis under cellular stress.[10]

Antiviral Activity: A Broad-Spectrum Approach

The purine scaffold is a well-established framework for the development of antiviral agents.[11] This is largely due to the critical role of purine metabolism in viral replication.[12] Virus-infected cells have a heightened demand for purine nucleotides for the synthesis of their genetic material, making enzymes in the purine salvage pathway attractive targets for antiviral drugs.[12]

Mechanism of Action: Targeting Viral Polymerases

Many purine-based antiviral drugs act as nucleoside analogs. Once inside the cell, they are phosphorylated to their triphosphate form and can be incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination, thus halting viral replication. While specific studies on 8-methyl-9H-purine derivatives as direct polymerase inhibitors are emerging, the general principle for purine analogs is well-established.[13]

Rhinovirus Inhibition

Research into 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine has demonstrated their activity against rhinovirus type 1B.[14] Among the synthesized compounds, the 8-amino and 8-bromo analogues were the most active, with IC50 values of 0.36 µM and 1.4 µM, respectively.[14] This highlights the importance of the substituent at the 8-position in determining antiviral potency.

Modulating Metabolic and Inflammatory Pathways

The biological activities of 8-methyl-9H-purine derivatives extend beyond oncology and virology, with emerging evidence of their potential in treating metabolic and inflammatory diseases.

Anti-diabetic Activity: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of drugs for the treatment of type 2 diabetes mellitus.[15] A novel 8-purine derivative has been synthesized and shown to inhibit DPP-4 in a dose-dependent manner.[15] In a preclinical model of type 2 diabetes, this compound demonstrated a significant anti-diabetic effect, reducing fasting hyperglycemia and glycated hemoglobin (HbA1c) levels.[15] The IC50 value for this compound against DPP-4 was determined to be 4.92 µM.[15]

Anti-inflammatory Activity: Targeting the TLR4/MyD88/NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The Toll-like receptor 4 (TLR4) signaling pathway plays a central role in the inflammatory response. A series of 9-cinnamyl-9H-purine derivatives have been designed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway.[16] One particularly potent compound, 5e , significantly inhibited nitric oxide production in LPS-induced macrophages and reduced the levels of pro-inflammatory cytokines.[16] Mechanistically, this compound was found to disrupt the interaction between TLR4 and its downstream adapter protein MyD88.[16]

The following diagram outlines the TLR4 signaling pathway and the inhibitory action of the 9-cinnamyl-9H-purine derivative.

Caption: Inhibition of the TLR4/MyD88 signaling pathway by 9-cinnamyl-9H-purine derivatives.

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of novel 8-methyl-9H-purine derivatives relies on robust synthetic methodologies and reliable biological assays.

General Synthesis of 8-Substituted Purines

A common method for the synthesis of the purine ring involves the condensation of a 4,5-diaminopyrimidine with a suitable carboxylic acid derivative. For 8-methyl-9H-purine, this would typically involve the use of acetic acid or a reactive equivalent.

Example Protocol: One-pot Synthesis of an 8-arylmethyl-9H-purin-6-amine [15]

-

Reactants: 4,5,6-triaminopyrimidine, 3,4-methylenedioxyphenyl acetic acid, and triphenyl phosphite.

-

Solvent: Anhydrous pyridine.

-

Conditions: The reactants are irradiated in a microwave reactor at 220 °C for 75 minutes.

-

Purification: The crude product is purified by flash chromatography using a mixture of dichloromethane and methanol as the eluent.

In Vitro Biological Assays

DPP-4 Inhibition Assay [15]

-

Materials: DPP-4 enzyme, Gly-Pro-AMC substrate, test compound, and a suitable buffer.

-

Procedure:

-

Add 30 µL of buffer solution, 10 µL of DPP-4 enzyme, and 10 µL of the test compound solution to a well of a microplate.

-

Add 50 µL of the Gly-Pro-AMC substrate to initiate the reaction.

-

Incubate the mixture for 30 minutes at 37 °C.

-

Measure the fluorescence of the liberated AMC group at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.

-

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = (Initial Activity – Inhibitor Activity) / Initial Activity × 100.

Antiproliferative Assay (SRB Assay) [4]

-

Cell Lines: Human cancer cell lines (e.g., Huh7, HCT116, MCF7).

-

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

-

Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Quantitative Data Summary

| Compound Class | Target | Biological Activity | Potency (IC50/GI50) | Reference |

| bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine (8) | Various Cancer Cell Lines | Anticancer | High sensitivity in leukemia cell lines | [5] |

| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (11) | Various Cancer Cell Lines | Anticancer | GI50 <0.01 µM in several cell lines | [5] |

| 8-amino-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine (3) | Rhinovirus type 1B | Antiviral | IC50 = 0.36 µM | [14] |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 Cancer Cells | Anticancer (Apoptosis Induction) | IC50 = 2.75 ± 0.02 µM | [10] |

| 9-methyl-9H-purine derivative (15i) | mTOR Kinase | Anticancer | Nanomolar to low micromolar IC50s | [8] |

| 8-purine derivative (1) | DPP-4 | Anti-diabetic | IC50 = 4.92 µM | [15] |

| 9-cinnamyl-9H-purine derivative (5e) | TLR4/MyD88 Pathway | Anti-inflammatory | IC50 = 6.4 µM (for NO production) | [16] |

Conclusion and Future Perspectives

The 8-methyl-9H-purine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, spanning from anticancer and antiviral to anti-diabetic and anti-inflammatory effects, underscore the rich chemical space that can be explored through strategic modifications of the purine core. Future research in this area should focus on elucidating the structure-activity relationships in greater detail to design more potent and selective inhibitors. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates. The continued exploration of 8-methyl-9H-purine derivatives holds immense potential for addressing a wide range of unmet medical needs.

References

- Chayah, M., et al. (2024).

- Unknown Authors. (Date Unknown). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. Source Unknown.

- Kelley, J. L., et al. (1991). Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. Journal of Medicinal Chemistry.

- Unknown Authors. (Date Unknown). Synthesis and anticancer activity of (R,S)

- Unknown Authors. (Date Unknown). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.

- Unknown Authors. (2025). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed Central.

- Unknown Authors. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed.

- Unknown Authors. (Date Unknown). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed.

- Gangwar, B. (Date Unknown). Various purine derivatives Antiviral activity: Virus-infected cells...

- Unknown Author. (2025). The Role of Purine Derivatives in Drug Discovery and Development. Source Unknown.

- Unknown Authors. (Date Unknown).

- Unknown Authors. (2001). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie.

- Unknown Authors. (Date Unknown). Purine Analogues as Kinase Inhibitors: A Review. PubMed.

- Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.

- Unknown Authors. (Date Unknown). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.

- Harnden, M. R., et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry.

- Unknown Authors. (2018). Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors. PubMed.

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine as new EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Methyl-9H-purine

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive molecules and clinically approved drugs. This guide explores the therapeutic potential of 8-Methyl-9H-purine, a specific derivative of this versatile heterocycle. While direct pharmacological data on 8-Methyl-9H-purine is nascent, this document synthesizes the extensive research on structurally related 8-substituted and 9-substituted purine analogs to extrapolate and propose high-probability therapeutic targets. We will delve into the mechanistic underpinnings of purine analogs in oncology, metabolic disorders, and inflammatory conditions. Furthermore, this guide provides detailed, field-proven experimental protocols and workflows for researchers and drug development professionals to rigorously evaluate the therapeutic promise of 8-Methyl-9H-purine and its derivatives.

The Purine Scaffold: A Foundation for Diverse Pharmacology

Purines, including adenine and guanine, are fundamental to life, forming the building blocks of nucleic acids and serving as key players in cellular energy metabolism and signaling.[1][2] This inherent biological relevance makes the purine ring system an exceptional starting point for the design of therapeutic agents that can interact with a wide array of biological targets with high specificity and affinity.[3] Modifications to the purine core at various positions, particularly at the C6, C8, and N9 positions, have yielded compounds with potent activities as anticancer, antiviral, anti-inflammatory, and metabolic-modulating agents.[3][4][5]

While extensive research has been conducted on various substituted purines, 8-Methyl-9H-purine itself remains a relatively under-explored entity in the public domain. This guide, therefore, leverages the wealth of data on its chemical cousins to build a robust, evidence-based framework for investigating its potential therapeutic applications.

Extrapolating Potential Therapeutic Arenas for 8-Methyl-9H-purine

Based on the established activities of structurally similar purine analogs, we can hypothesize that 8-Methyl-9H-purine may exhibit therapeutic potential in the following key areas:

-

Oncology: As an antimetabolite or a modulator of key signaling pathways.

-

Metabolic Diseases: Potentially targeting enzymes involved in glucose homeostasis or purine metabolism.

-

Inflammation and Immunology: By modulating critical inflammatory signaling cascades.

The subsequent sections will explore each of these areas in detail, outlining the specific molecular targets and providing the experimental means to validate these hypotheses.

Potential in Oncology: Targeting Uncontrolled Cell Proliferation

The hallmark of cancer is dysregulated cell proliferation, a process heavily reliant on the synthesis of nucleotides for DNA and RNA replication.[6] Purine analogs have a long and successful history in cancer therapy, primarily by acting as antimetabolites that disrupt these essential processes.[7][8]

Key Molecular Targets and Mechanisms

-

Antimetabolite Activity: Like classic drugs such as 6-mercaptopurine and 6-thioguanine, 8-Methyl-9H-purine could be metabolized into fraudulent nucleotides.[7] These analogs can be incorporated into DNA and RNA, leading to chain termination, or they can inhibit crucial enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, effectively starving cancer cells of essential building blocks.[8]

-

Kinase Inhibition (e.g., mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer.[9] A series of 9-methyl-9H-purine derivatives have been identified as potent mTOR kinase inhibitors, inducing cell cycle arrest and autophagy in cancer cells.[10] Given its structural similarity, 8-Methyl-9H-purine warrants investigation for similar activity.

-

Modulation of Chaperone Proteins (e.g., Hsp90): Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncoproteins. Purine-based scaffolds have been successfully developed as Hsp90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[11]

-

Induction of Apoptosis: Substituted purine analogs have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1] The underlying mechanisms often involve the modulation of key apoptotic regulators and cell cycle checkpoints.

Experimental Workflow for Oncological Evaluation

To assess the anticancer potential of 8-Methyl-9H-purine, a tiered screening approach is recommended.

Caption: Mechanism of DPP-4 inhibition to enhance the incretin effect for glycemic control.

Detailed Protocol: In Vitro DPP-4 Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

8-Methyl-9H-purine

-

Vildagliptin (positive control)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of 8-Methyl-9H-purine and Vildagliptin in assay buffer.

-

Reaction Setup: In a 96-well plate, add:

-

Assay buffer

-

DPP-4 enzyme solution

-

Sample solution (8-Methyl-9H-purine or Vildagliptin) or vehicle control.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Potential in Inflammation and Immunology: Targeting Pathogen Recognition and Signaling

Chronic inflammation is a driver of numerous diseases. Purinergic signaling plays a dual role in this process, with extracellular ATP often acting as a pro-inflammatory "danger signal" and its breakdown product, adenosine, being largely anti-inflammatory. [12][13]

Key Molecular Targets and Mechanisms

-

TLR4/MyD88/NF-κB Pathway Inhibition: The Toll-like receptor 4 (TLR4) pathway is a critical component of the innate immune system, recognizing bacterial lipopolysaccharide (LPS) and triggering a pro-inflammatory cascade that culminates in the activation of the transcription factor NF-κB. [5]Novel 9-cinnamyl-9H-purine derivatives have been shown to inhibit this pathway by disrupting the TLR4-MyD88 protein-protein interaction, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. [5]This provides a strong rationale for investigating 8-Methyl-9H-purine as a potential anti-inflammatory agent targeting this pathway.

-

Modulation of Purinergic Receptors: Extracellular purines signal through P1 (adenosine) and P2 (ATP/ADP) receptors, which are widely expressed on immune cells. [14]Depending on the receptor subtype and cell type, purinergic signaling can either promote or suppress inflammation. A compound like 8-Methyl-9H-purine could potentially act as an agonist or antagonist at these receptors, thereby modulating the immune response.

Signaling Pathway: TLR4/MyD88/NF-κB Inflammatory Cascade

Caption: The TLR4-mediated NF-κB signaling pathway, a potential target for anti-inflammatory purine analogs.

Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent. It is a common method to screen for anti-inflammatory activity. [5] Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

8-Methyl-9H-purine

-

Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 8-Methyl-9H-purine for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production by 8-Methyl-9H-purine compared to the LPS-only control.

-

Summary and Future Directions

The purine ring is a remarkably versatile scaffold that has yielded numerous therapeutic breakthroughs. While direct evidence for the biological activity of 8-Methyl-9H-purine is currently limited, the extensive data on its structural analogs provides a strong, logical foundation for exploring its potential in oncology, metabolic diseases, and inflammation. The proposed molecular targets—including metabolic enzymes like DPP-4 and XO, signaling kinases like mTOR, and inflammatory pathway components like the TLR4/MyD88 complex—represent high-priority avenues for investigation.

The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for researchers to systematically evaluate these hypotheses. Through a combination of in vitro screening, target-based enzymatic assays, and cell-based mechanistic studies, the therapeutic potential of 8-Methyl-9H-purine can be thoroughly elucidated, paving the way for the development of novel and effective treatments for a range of human diseases.

References

-

8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC - NIH.[Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.[Link]

-

Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products. PMC - NIH.[Link]

-

Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI.[Link]

-

Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. NIH.[Link]

-

Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf.[Link]

-

Structure of some purine analogs. ResearchGate.[Link]

-

Structural formulas of substituted purine analogues used in the present study. ResearchGate.[Link]

-

Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed.[Link]

-

Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed.[Link]

-

From purines to purinergic signalling: molecular functions and human diseases. PMC - NIH.[Link]

-

Structure of 8-substituted purine derivatives attached to heterocyclic scaffolds as anticancer agents. ResearchGate.[Link]

-

Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. PMC - NIH.[Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH.[Link]

-

Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. MDPI.[Link]

-

Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. PMC - NIH.[Link]

-

Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. PMC - NIH.[Link]

-

Purine Release, Metabolism, and Signaling in the Inflammatory Response. PubMed.[Link]

-

Purine metabolism. Wikipedia.[Link]

-

Purine Release, Metabolism, and Signaling in the Inflammatory Response. ResearchGate.[Link]

-

New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. PubMed.[Link]

-

Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. PubMed Central.[Link]

Sources

- 1. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine metabolism - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Purine Release, Metabolism, and Signaling in the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methyl-9H-purine and its Putative Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyl-9H-purine is a substituted purine derivative whose metabolic significance is not yet fully elucidated. This guide provides a comprehensive overview of the core principles of purine metabolism and leverages this foundation to postulate the potential metabolic pathways involving 8-Methyl-9H-purine. By examining the substrate specificities of key enzymes in purine catabolism and salvage, we present a scientifically grounded hypothesis regarding its metabolic fate. This document further serves as a practical resource for researchers by providing detailed experimental protocols to investigate these hypotheses, including enzyme assays and analytical methods for metabolite detection.

Introduction to Purine Metabolism

Purines are fundamental heterocyclic aromatic organic compounds, essential for numerous biological processes.[1] They are integral components of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and signaling molecules (cAMP and cGMP). The cellular pool of purines is maintained through a delicate balance of de novo synthesis, salvage pathways, and catabolism.

The de novo synthesis pathway builds the purine ring from simpler precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids. Catabolism of purines ultimately leads to the production of uric acid in humans.[2] Dysregulation of these pathways is associated with several metabolic disorders, including gout and Lesch-Nyhan syndrome.

Physicochemical Properties of 8-Methyl-9H-purine

A thorough understanding of the physicochemical properties of 8-Methyl-9H-purine is crucial for designing and interpreting metabolic studies.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| CAS Number | 934-33-8 | [3] |

| IUPAC Name | 8-methyl-9H-purine | [3] |

Hypothesized Metabolic Pathways of 8-Methyl-9H-purine

Direct experimental evidence for the metabolic fate of 8-Methyl-9H-purine is currently lacking in the scientific literature. However, based on the known substrate specificities of key enzymes in purine metabolism, we can propose several plausible pathways. The presence of a methyl group at the C8 position is expected to significantly influence its interaction with these enzymes.

Interaction with Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme in the catabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] The substrate specificity of XO is not absolute, and it is known to act on various purine analogs. For instance, it can efficiently convert 1-methylxanthine to 1-methyluric acid but has little activity on 3-methylxanthine.[4]

Given that XO hydroxylates the C2 and C8 positions of the purine ring, the methyl group at the C8 position of 8-Methyl-9H-purine would likely block oxidation at this site. However, it is plausible that XO could hydroxylate the C2 and C6 positions, leading to the formation of 8-methylxanthine and subsequently 8-methyluric acid.

Caption: Hypothesized catabolism of 8-Methyl-9H-purine by Xanthine Oxidase.

Role in the Purine Salvage Pathway

The purine salvage pathway reclaims purine bases for nucleotide synthesis. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine and guanine to their respective mononucleotides. The substrate specificity of HGPRT is influenced by substitutions on the purine ring. While direct studies on 8-methylated purines are scarce, research on chimeric HGPRT enzymes suggests that the N-terminal region can modulate substrate specificity, allowing for the accommodation of different purine analogs.[5]

It is conceivable that 8-Methyl-9H-purine could act as a substrate or an inhibitor of HGPRT. If it is a substrate, it would be converted to 8-methylinosine monophosphate. If it acts as an inhibitor, it could disrupt the normal recycling of endogenous purines.

Caption: Hypothesized interaction of 8-Methyl-9H-purine with HGPRT.

Other Potential Metabolic Transformations

Other enzymes in purine metabolism, such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), could also potentially interact with 8-Methyl-9H-purine or its nucleoside form. Studies on substituted purine nucleosides have shown that methylation at different positions can significantly alter their properties as substrates or inhibitors for these enzymes.[6] For example, 7-methylated guanosines are good substrates for PNP, while 1-methylated inosine and guanosine are not.[6]

Experimental Protocols for Investigating the Metabolic Role of 8-Methyl-9H-purine

To validate the aforementioned hypotheses, rigorous experimental investigation is required. The following protocols provide a starting point for researchers.

Xanthine Oxidase Activity Assay

This protocol is adapted for testing novel substrates and can be used to determine if 8-Methyl-9H-purine is a substrate for xanthine oxidase.

Principle: The activity of xanthine oxidase is measured spectrophotometrically by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid or its methylated analog.[7]

Materials:

-

Xanthine Oxidase (from bovine milk or microbial source)

-

8-Methyl-9H-purine

-

Hypoxanthine (positive control)

-

0.05 M Phosphate Buffer, pH 7.5

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of 8-Methyl-9H-purine in a suitable solvent (e.g., DMSO, then dilute in buffer).

-

Prepare a working solution of xanthine oxidase in 0.05 M phosphate buffer, pH 7.5, to a concentration of 0.1 to 0.2 units/mL.

-

In a cuvette, mix 1.9 mL of phosphate buffer and 0.1 mL of the enzyme solution.

-

To initiate the reaction, add 1.0 mL of the 8-Methyl-9H-purine solution (or hypoxanthine for the positive control). For the blank, add 1.0 mL of buffer.

-

Immediately record the increase in absorbance at 293 nm over time.

-

Calculate the rate of reaction from the linear portion of the curve.

Data Analysis: Compare the reaction rate with 8-Methyl-9H-purine to that with hypoxanthine. A significant increase in absorbance over time indicates that 8-Methyl-9H-purine is a substrate for xanthine oxidase.

HGPRT Activity Assay

This non-radioactive assay can be adapted to test 8-Methyl-9H-purine as a potential substrate or inhibitor of HGPRT.

Principle: The activity of HGPRT is determined by measuring the formation of inosine monophosphate (IMP) or its 8-methyl analog. The IMP produced is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[8]

Materials:

-

Recombinant human HGPRT

-

8-Methyl-9H-purine

-

Hypoxanthine (positive control)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

IMP Dehydrogenase (IMPDH)

-

NAD+

-

Reaction Buffer (e.g., Tris-HCl with MgCl₂)

-

Spectrophotometer and microplate reader

Procedure:

-

Prepare a reaction mixture containing reaction buffer, PRPP, NAD+, and IMPDH.

-

Add 8-Methyl-9H-purine (or hypoxanthine) to the reaction mixture in the wells of a microplate.

-

To initiate the reaction, add the HGPRT enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

To test for inhibition, pre-incubate the HGPRT enzyme with 8-Methyl-9H-purine before adding hypoxanthine.

Data Analysis: An increase in absorbance at 340 nm indicates that 8-Methyl-9H-purine is a substrate. A decrease in the rate of NADH formation in the presence of 8-Methyl-9H-purine and hypoxanthine would suggest it is an inhibitor.

Analytical Methods for Metabolite Identification and Quantification

To identify and quantify the potential metabolites of 8-Methyl-9H-purine, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice.

Sample Preparation

-

Cell Culture: Cells can be incubated with 8-Methyl-9H-purine. After incubation, intracellular metabolites can be extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

In Vivo Studies: Following administration of 8-Methyl-9H-purine to animal models, urine and plasma samples can be collected. Proteins should be precipitated (e.g., with acetonitrile or perchloric acid) before analysis.

HPLC and LC-MS/MS Methods

Several HPLC and LC-MS/MS methods have been developed for the separation and quantification of purine metabolites, including methylated purines.[3][9][10][11] These methods can be adapted for 8-Methyl-9H-purine and its expected metabolites.

Typical HPLC conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

LC-MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of 8-Methyl-9H-purine and its predicted metabolites (e.g., 8-methylxanthine, 8-methyluric acid).

Conclusion and Future Directions

While the precise role of 8-Methyl-9H-purine in metabolic pathways remains to be definitively established, this guide provides a robust framework for its investigation. The hypothesized pathways, based on the known functions of key metabolic enzymes, offer tangible starting points for research. The detailed experimental protocols and analytical methods described herein empower researchers to systematically explore the metabolic fate of this compound. Future studies should focus on in vitro enzyme assays with a panel of purine-metabolizing enzymes, followed by cell-based and in vivo metabolic studies to identify and quantify its metabolites. Such research will not only illuminate the biological significance of 8-Methyl-9H-purine but also contribute to our broader understanding of purine metabolism and its role in health and disease.

References

-

PubChem. 8-Methyl-9H-purine. National Center for Biotechnology Information. [Link]

-

Structural basis for the substrate specificity of Helix pomatia AMP deaminase and a chimeric ADGF adenosine deaminase. PubMed Central. [Link]

-

Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine. PubMed. [Link]

-

Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. PubMed Central. [Link]

-

Separation of 1H-Purine, 6-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

An automated HPLC assay for simultaneous quantitation of methylated xanthines and uric acids in urine. PubMed. [Link]

-

Xanthine oxidase. Wikipedia. [Link]

-

Unique substrate specificity of purine nucleoside phosphorylases from Thermus thermophilus. PubMed. [Link]

-

Human xanthine oxidase changes its substrate specificity to aldehyde oxidase type upon mutation of amino acid residues in the active site. PubMed. [Link]

-

Substrate Specificity at the Molybdenum Site in Xanthine Oxidase Enzyme. International Journal of Chemistry. [Link]

-

Purine-nucleoside phosphorylase. M-CSA. [Link]

-

Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase. PubMed. [Link]

-

Determination of urinary methylated purine pattern by high-performance liquid chromatography. ResearchGate. [Link]

-